3-methyl-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
3-methyl-4-oxo-N-(thiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazine core, a thiazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-N-(thiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a phthalazine derivative with a thiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-oxo-N-(thiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylated derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
3-methyl-4-oxo-N-(thiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-N-(thiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-oxo-N-(thiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide: shares similarities with other phthalazine derivatives and thiazole-containing compounds.
Phthalazine derivatives: These compounds have a similar core structure and can exhibit comparable chemical properties.
Thiazole-containing compounds:
Uniqueness
The uniqueness of 3-methyl-4-oxo-N-(thiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide lies in its specific combination of functional groups and structural features. This combination allows
Properties
Molecular Formula |
C13H10N4O2S |
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Molecular Weight |
286.31 g/mol |
IUPAC Name |
3-methyl-4-oxo-N-(1,3-thiazol-2-yl)phthalazine-1-carboxamide |
InChI |
InChI=1S/C13H10N4O2S/c1-17-12(19)9-5-3-2-4-8(9)10(16-17)11(18)15-13-14-6-7-20-13/h2-7H,1H3,(H,14,15,18) |
InChI Key |
RJMJQYZPEYNXNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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